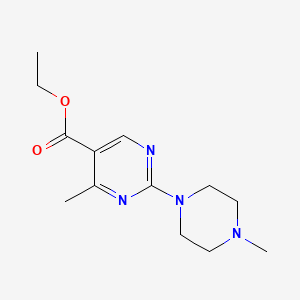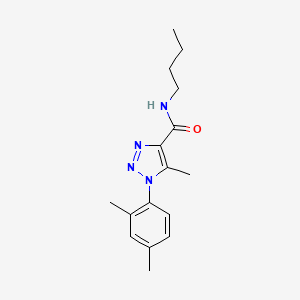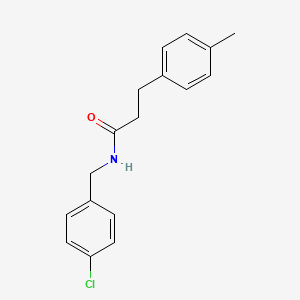![molecular formula C20H29N3O2 B4436923 1-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}-4-piperidinecarboxamide](/img/structure/B4436923.png)
1-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}-4-piperidinecarboxamide
Descripción general
Descripción
1-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}-4-piperidinecarboxamide is a synthetic compound that belongs to the class of piperidine carboxamides. It is a potent and selective inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an important enzyme that is involved in DNA repair, and its inhibition has been shown to have therapeutic potential in cancer treatment and other diseases.
Mecanismo De Acción
1-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}-4-piperidinecarboxamide works by inhibiting the activity of 1-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}-4-piperidinecarboxamide, which is involved in DNA repair. When DNA is damaged, 1-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}-4-piperidinecarboxamide is activated and helps to repair the damage. However, in cancer cells, 1-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}-4-piperidinecarboxamide inhibition can lead to the accumulation of DNA damage and ultimately cell death. This effect is known as synthetic lethality, as it only occurs in cells that have a defect in DNA repair pathways.
Biochemical and physiological effects:
1-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}-4-piperidinecarboxamide has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation. It has also been shown to have neuroprotective effects in animal models of stroke and neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}-4-piperidinecarboxamide in lab experiments is its potency and selectivity for 1-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}-4-piperidinecarboxamide inhibition. This allows for more precise targeting of 1-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}-4-piperidinecarboxamide activity and reduces the risk of off-target effects. However, one limitation is that 1-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}-4-piperidinecarboxamide inhibition can lead to the accumulation of DNA damage in normal cells as well, which can lead to adverse effects.
Direcciones Futuras
There are several future directions for research on 1-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}-4-piperidinecarboxamide. One area of research is the development of more potent and selective 1-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}-4-piperidinecarboxamide inhibitors. Another area is the identification of biomarkers that can predict response to 1-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}-4-piperidinecarboxamide inhibitors in cancer patients. Additionally, there is ongoing research on the use of 1-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}-4-piperidinecarboxamide inhibitors in combination with other therapies, such as immunotherapy and targeted therapies. Finally, there is interest in exploring the potential use of 1-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}-4-piperidinecarboxamide inhibitors in other diseases beyond cancer, such as neurodegenerative diseases and inflammation.
Aplicaciones Científicas De Investigación
1-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. 1-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}-4-piperidinecarboxamide inhibition has been shown to enhance the efficacy of chemotherapy and radiation therapy in several types of cancer, including breast, ovarian, and prostate cancer. It has also been studied for its potential use in other diseases, such as stroke, neurodegenerative diseases, and inflammation.
Propiedades
IUPAC Name |
1-[1-[(3-methylphenyl)methyl]piperidine-4-carbonyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2/c1-15-3-2-4-16(13-15)14-22-9-5-18(6-10-22)20(25)23-11-7-17(8-12-23)19(21)24/h2-4,13,17-18H,5-12,14H2,1H3,(H2,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRVVMKSIQNHCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCC(CC2)C(=O)N3CCC(CC3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(4-benzyl-1-piperazinyl)methyl]-6-(1-piperidinyl)-1,3,5-triazin-2-amine](/img/structure/B4436840.png)


![3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4436864.png)

![4-methoxy-N-{1-methyl-2-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazol-5-yl}benzamide](/img/structure/B4436878.png)
![2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-fluorophenyl)propanamide](/img/structure/B4436887.png)

![8-[(4-phenyl-1-piperazinyl)carbonyl]-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B4436904.png)
![1-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperidine](/img/structure/B4436905.png)

![1-[(4-chlorophenyl)sulfonyl]-N-(2-thienylmethyl)-4-piperidinecarboxamide](/img/structure/B4436940.png)
![2-{[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]thio}-1,3-benzothiazole](/img/structure/B4436946.png)
![1-(4-chlorophenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B4436952.png)